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Compound of Interest

3-(4-methyl-1H-imidazol-1-yl)-5-
Compound Name:
(trifluoromethyl)aniline

Cat. No.: B132130

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 3-
(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (CAS 641571-11-1) as a versatile
building block in organic synthesis. This trifluoromethyl- and imidazole-containing aniline
derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the tyrosine
kinase inhibitor Nilotinib, and serves as a critical ligand precursor for advanced materials such
as organic light-emitting diodes (OLEDs). The unique structural features of this compound,
including a reactive aniline moiety for amide bond formation and a coordinating imidazole ring,
make it a valuable tool for medicinal chemists and materials scientists.[1][2][3]

Chemical and Physical Properties

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a white to light yellow
crystalline powder.[1] Its key properties are summarized in the table below.
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Property Value Reference
CAS Number 641571-11-1 [4]
Molecular Formula C11H10F3Ns3 [4]
Molecular Weight 241.22 g/mol [4]

White to light grey to light
Appearance (2]
yellow powder/crystals

Melting Point 124-130 °C [2][5]

N Sparingly soluble in water,
Solubility ] ] [1][6]
soluble in organic solvents.

NC1=CC(C(F)
SMILES (F)F)=CC(N2C=C(C)N=C2)=C  [4]
1

INChl=1S/C11H10F3N3/c1-7-
5-17(6-16-7)10-3-

InChl [7]
8(11(12,13)14)2-9(15)4-10/h2-

6H,15H2,1H3

Applications in Pharmaceutical Synthesis:
Synthesis of Nilotinib

A primary application of CAS 641571-11-1 is as a key building block in the synthesis of
Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic
myeloid leukemia (CML).[2][5] The aniline functional group of 3-(4-methyl-1H-imidazol-1-yl)-5-
(trifluoromethyl)benzenamine readily participates in amidation reactions to form the core
structure of Nilotinib.

Signaling Pathway of Nilotinib

Nilotinib targets the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein central to the
pathophysiology of CML. By inhibiting the kinase activity of Bcr-Abl, Nilotinib blocks
downstream signaling pathways that lead to cell proliferation and survival, thereby inducing
apoptosis in cancer cells.
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Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols for Nilotinib Synthesis

Several synthetic routes to Nilotinib utilizing 3-(4-methyl-1H-imidazol-1-yl)-5-
(trifluoromethyl)benzenamine have been reported. Below are representative protocols.

This protocol involves the formation of an acyl chloride from 4-methyl-3-((4-(pyridin-3-
yl)pyrimidin-2-yl)amino)benzoic acid, followed by coupling with 3-(4-methyl-1H-imidazol-1-yl)-5-
(trifluoromethyl)benzenamine.

Experimental Workflow:

Step 1: Acyl Chloride Formation

Step 2: Amide Coupling

. A, . e SOClz . . pling I
. -3-((4-(pyridin-3-y] -2-y] y il &
4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid N-Methylpyrrolidone (NMP) Acyl Chloride Intermediate CAS 641571-11-1 Nilotinib
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Workflow for Nilotinib synthesis via an acyl chloride intermediate.

Methodology:

To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-ylJamino}benzoic acid
(80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).

Heat the mixture to 60 °C.

Add thionyl chloride (SOCI2) (24 mL, 0.33 mol) over 15 minutes.

Stir the resulting mixture at 60 °C for 1 hour to form the acyl chloride.

Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (69.2 g, 0.29 mol).
Heat the reaction mixture to 90 °C and stir for 3 hours.

Add water (500 mL) and heat to 80 °C.

Adjust the pH to 11-12 with a 47% NaOH solution (approx. 65 mL).

Cool the suspension to 40 °C and stir for 2 hours.

Filter the precipitate under reduced pressure at 40 °C and wash with 500 mL of H20.

The resulting solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water
(500 mL), and dried under vacuum at 50 °C to yield Nilotinib.

Quantitative Data:
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Molar Mass ( g/mol
Reactant Amount (g) Moles

)

4-methyl-3-((4-
(pyridin-3-yl)pyrimidin-

] , 318.33 80.0 0.26

2-yl)amino)benzoic
acid
Thionyl Chloride 118.97 28.55 0.33
3-(4-methyl-1H-
imidazol-1-yl)-5-

) 241.22 69.2 0.29
(trifluoromethyl)benze
namine
Product (Nilotinib) 529.52 135.25 0.255 (94% Yield)

Applications in Materials Science: Synthesis of
Iridium(lll) Complexes for OLEDs

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a valuable building block for
synthesizing ligands for phosphorescent iridium(lll) complexes used in OLEDs.[3] The
trifluoromethyl group helps to increase the HOMO-LUMO energy gap, which can lead to a blue
shift in the emission color of the final complex, making it suitable for blue OLED applications.[3]
The imidazole and aryl moieties can coordinate to the iridium center to form stable
cyclometalated complexes.

General Synthetic Strategy for Homoleptic Iridium(lil)
Complexes

The synthesis of homoleptic iridium(lll) complexes typically involves a two-step process:
formation of a chloro-bridged iridium(lll) dimer, followed by reaction with an ancillary ligand.
However, for a homoleptic complex, the ligand itself acts as both the cyclometalating and
ancillary ligand. A common approach is the direct reaction of the ligand with an iridium source.

Experimental Workflow (Generalized):
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Step 2: Complexation

Iridium Source
(e.g., IrClz'nH20)

Step 1: Ligand Synthesis (if necessary)

CAS 641571-11-1 Modification (e.g., to form a CAN ligand) Homoleptic Iridium(IIT) Complex

Click to download full resolution via product page

Generalized workflow for the synthesis of a homoleptic iridium(lll) complex.

Representative Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of a homoleptic iridium(lll) complex
based on common methods for similar structures. Note: Specific conditions may need
optimization for this particular ligand.

Methodology:

e In a round-bottom flask, combine 3-(4-methyl-1H-imidazol-1-yl)-5-
(trifluoromethyl)benzenamine (3 equivalents) and iridium(lll) chloride hydrate (IrCls-nHz20, 1
equivalent).

e Add a high-boiling solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v).
e De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
e Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.

o Monitor the reaction by thin-layer chromatography (TLC). The reaction may take 12-24
hours.

o Upon completion, cool the reaction mixture to room temperature.
o Add water to precipitate the crude product.

« Filter the solid and wash with water, followed by a non-polar solvent like hexane to remove
organic impurities.
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o Purify the crude complex by column chromatography on silica gel, typically using a mixture
of dichloromethane and methanol or ethyl acetate and hexane as the eluent.

» The final product can be further purified by recrystallization or sublimation.

Expected Quantitative Data (Hypothetical):

Reactant Molar Mass ( g/mol ) Equivalents

3-(4-methyl-1H-imidazol-1-
yl)-5- 241.22 3.0

(trifluoromethyl)benzenamine

Iridium(lll) Chloride Hydrate ~298.58 (anhydrous) 1.0

Yields can vary (typically 30-

Product (Homoleptic Complex)  ~914.88
70%)

Synthesis of the Building Block: CAS 641571-11-1

For researchers interested in synthesizing this building block, a common method is the copper-
catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.

Experimental Protocol for Synthesis of CAS 641571-11-1

Methodology:

In a reaction vessel, combine 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole
(1.0 eq), and cesium carbonate (Cs2COs, 1.8 eq).

o Add copper(l) iodide (Cul, 0.05 eq) and (+)-D-glucosamine hydrochloride (as a ligand, 0.05
eq).

o Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent.
o Heat the reaction mixture to 90 °C and stir for 12 hours.

 After cooling, the product can be isolated by extraction and purified by column
chromatography.
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Quantitative Data:

Reactant Equivalents
3-bromo-5-trifluoromethylaniline 1.0
4-methylimidazole 1.0

Cesium Carbonate 1.8

Copper(l) lodide 0.05
(+)-D-glucosamine hydrochloride 0.05

Product (CAS 641571-11-1) Up to 96.18% Yield

Safety Information

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is harmful if swallowed and may
cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated
fume hood with appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

[8]

Conclusion

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a highly valuable and versatile
building block in modern organic synthesis. Its utility is well-established in the pharmaceutical
industry for the synthesis of targeted cancer therapies like Nilotinib. Furthermore, its electronic
properties make it a promising candidate for the development of next-generation materials for
applications such as OLEDs. The protocols provided herein offer a starting point for
researchers to explore the full potential of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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